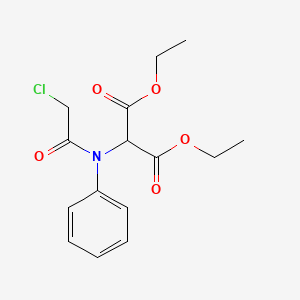
diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate is an organic compound with the molecular formula C13H16ClNO5 It is a derivative of propanedioic acid and is characterized by the presence of a chloroacetyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate typically involves the alkylation of diethyl malonate with 2-chloroacetylaniline. The reaction is carried out in the presence of a base such as sodium ethoxide (NaOEt) to form the enolate ion, which then undergoes nucleophilic substitution with 2-chloroacetylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Sodium Ethoxide (NaOEt): Used in the initial alkylation step.
Hydrochloric Acid (HCl): Can be used for hydrolysis of ester groups.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Hydrolysis Products: Diethyl malonate and 2-chloroacetanilide.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: May be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate.
2-Chloroacetanilide: Another related compound with similar structural features.
Ethyl Acetoacetate: Shares the ester functional group and is used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both the chloroacetyl and aniline moieties, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
5634-74-2 |
|---|---|
Molecular Formula |
C15H18ClNO5 |
Molecular Weight |
327.76 g/mol |
IUPAC Name |
diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate |
InChI |
InChI=1S/C15H18ClNO5/c1-3-21-14(19)13(15(20)22-4-2)17(12(18)10-16)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
GJRUCBXSRBSRKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















